![molecular formula C8H7BrN4O B1440517 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1215799-36-2](/img/structure/B1440517.png)

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Descripción general

Descripción

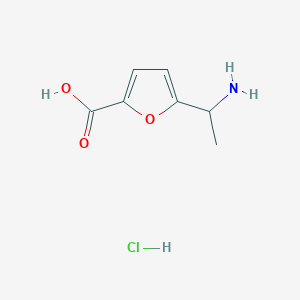

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a chemical compound with the CAS Number: 1215799-36-2. It has a molecular weight of 255.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The compound 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is pivotal in synthesizing highly functionalized heterocycles, demonstrating its utility in creating biologically active compounds. A notable application involves the synthesis of functionalized 2-pyridone derivatives from related carbohydrazides, using acetic acid at 70°C, showcasing a method with advantages like mild reaction conditions and simple operation. This process highlights the compound's role in accessing potentially bioactive molecules through an efficient and straightforward approach (Masoud Mohammadi Vala et al., 2020).

Microwave-Assisted Synthesis

An efficient, one-pot microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines has been reported, offering good yields (40–85%). This methodology involves electrophilic aromatic bromination using bromodimethylsulfonium ion generated in situ, showcasing the versatility of this compound in synthesizing related imidazoheterocycles (S. Patil et al., 2014).

Heterocyclic Compounds Synthesis

The compound serves as a precursor for generating diverse polyheterocyclic systems, indicating its significance in constructing new molecular structures with potential biological activities. Research on synthesizing new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related structure, exemplifies the strategic use of bromo-carbohydrazides in medicinal chemistry for developing antibacterial properties (E. Abdel‐Latif et al., 2019).

Cascade Reactions

A highly efficient and straightforward synthesis of N-fused heterocyclic compounds through a five-component cascade reaction exemplifies the chemical versatility of this compound. This approach underscores the compound's utility in domino reactions, facilitating the generation of complex heterocycles without the need for a catalyst, highlighting its value in sustainable chemistry (H. Hosseini & M. Bayat, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to exhibit a broad range of pharmacological activities .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological activities .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity .

Action Environment

It’s recommended to avoid direct skin and eye contact, ensure good ventilation during handling, and avoid generating dust .

Análisis Bioquímico

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with hydrolase enzymes, leading to the modulation of hydrolytic reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and signaling cascades. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, resulting in altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under ambient conditions, but its degradation can occur under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anticonvulsant properties, without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit hydrolase enzymes, leading to the accumulation of specific metabolites. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .

Propiedades

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZNOUXIQOBJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

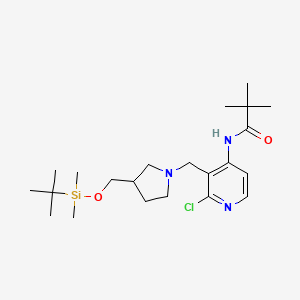

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)

![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)